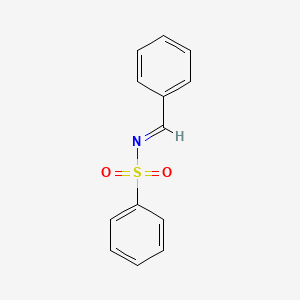

N-Benzylidenebenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-benzylidenebenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRJEPBAYEQBY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13909-34-7 | |

| Record name | N-Benzylidenebenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzylidenebenzenesulfonamide synthesis from benzaldehyde and benzenesulfonamide

An In-Depth Technical Guide to the Synthesis of N-Benzylidenebenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-sulfonylimines are a pivotal class of intermediates in modern organic synthesis, prized for the electron-withdrawing nature of the sulfonyl group which activates the imine C=N bond for nucleophilic attack. Among these, this compound stands out as a versatile and stable precursor, most notably for the synthesis of 2-(phenylsulfonyl)-3-phenyloxaziridine, a widely used neutral and aprotic oxidizing agent known as the Davis reagent.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of this compound from the direct condensation of benzaldehyde and benzenesulfonamide. We will explore the underlying reaction mechanism, detail field-proven experimental protocols, discuss modern, greener alternatives, and outline the essential analytical techniques for product characterization.

Mechanistic Rationale and Core Principles

The formation of this compound is a condensation reaction, a cornerstone of organic chemistry, that proceeds by the nucleophilic addition of benzenesulfonamide to the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of water. The overall transformation is a reversible equilibrium; therefore, successful synthesis hinges on effectively shifting this equilibrium toward the product.

The Reaction Mechanism involves two key stages:

-

Hemiaminal Formation: The nitrogen atom of benzenesulfonamide, acting as a nucleophile, attacks the carbonyl carbon of benzaldehyde. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. This initial attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

-

Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine C=N double bond. This dehydration step is the thermodynamic driving force of the reaction but is also reversible. Consequently, the active removal of water is critical for achieving high yields.

Various catalytic systems and reaction conditions have been developed to optimize this transformation, ranging from classical acid catalysis with azeotropic water removal to modern solvent-free and organocatalytic approaches.[1][4][5][6]

Caption: General mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocols: From Classic to Green Synthesis

The choice of synthetic protocol is often dictated by scale, available equipment, and environmental considerations. We present a highly reliable, large-scale procedure validated by Organic Syntheses and contrast it with modern, greener alternatives that offer advantages in efficiency and sustainability.

Protocol 1: Acid-Catalyzed Synthesis with Azeotropic Water Removal

This method is a robust and well-documented procedure suitable for multigram to kilogram scales.[1] The use of a Dean-Stark apparatus provides an unambiguous visual indicator of reaction progress by collecting the water byproduct.

Materials and Equipment:

-

Reagents: Benzenesulfonamide (157 g, 1.00 mol), freshly distilled Benzaldehyde (107.5 g, 1.01 mol), Amberlyst 15 ion-exchange resin (2.0 g), Linde 5A powdered molecular sieves (150 g).

-

Solvent: Dry Toluene (1650 mL).

-

Apparatus: 3-L round-bottomed flask, mechanical stirrer, Dean-Stark water separator, condenser, heating mantle, argon/nitrogen inlet.

Step-by-Step Methodology:

-

Setup: Assemble the flask with the mechanical stirrer, Dean-Stark trap, and condenser under an inert atmosphere (argon or nitrogen).

-

Charging the Flask: To the flask, add the molecular sieves, Amberlyst 15 resin, benzenesulfonamide, toluene, and finally the benzaldehyde.

-

Reaction: Stir the mixture vigorously and heat to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap.

-

Monitoring: Continue refluxing until water separation ceases (approximately 16 hours). The theoretical amount of water is ~18 mL.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered-glass funnel to remove the molecular sieves and resin.

-

Wash the filtered solids with additional toluene (~700 mL) to recover all the product.

-

Combine the filtrates and concentrate them using a rotary evaporator. This yields a thick, yellow, oily residue that typically solidifies upon standing.

-

-

Purification (Optional but Recommended):

-

The crude product is often of sufficient purity for subsequent steps, such as oxidation to an oxaziridine.[1]

-

For higher purity, the crude solid (212 g) can be dissolved in warm ethyl acetate (150 mL).

-

After cooling to room temperature, add pentane (~400 mL) to induce crystallization.

-

Allow the solution to stand for 2-3 hours. Collect the colorless crystalline product by filtration, wash with pentane, and air-dry. This typically yields around 191.5 g (78%) with a melting point of 78–80°C.[1]

-

Caption: Experimental workflow for the classic Dean-Stark synthesis of this compound.

Protocol 2: Green Synthesis Using a Reusable Dehydrating Agent

Recent advancements focus on minimizing solvent use and employing reusable catalysts or reagents. A notable method involves using neutral aluminum oxide (Al₂O₃) as a highly efficient and recyclable dehydrating agent, avoiding the need for a Dean-Stark apparatus.[6]

Step-by-Step Methodology:

-

Setup: In a pressure tube or sealed vial, combine the aldehyde (1 mmol), sulfonamide (1.2 mmol), and neutral Al₂O₃ (2 mmol).

-

Solvent: Add a minimal amount of a green solvent like dimethyl carbonate (DMC, 1 mL).

-

Reaction: Seal the vessel and heat to 110°C for approximately 4 hours, with stirring.

-

Monitoring: Track reaction progress via Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the mixture.

-

Filter off the Al₂O₃. The alumina can be washed with a small amount of solvent (e.g., ethyl acetate) and regenerated by heating for reuse.

-

Evaporate the solvent from the filtrate to obtain the N-sulfonylimine product in high yield and purity.[6]

-

Comparative Synthesis Data

The choice of methodology significantly impacts reaction time, yield, and environmental footprint.

| Method | Catalyst / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dean-Stark Azeotropic Removal | Amberlyst 15 / Molecular Sieves | Toluene | 111 | ~16 | 78-87 | [1] |

| Reusable Dehydrating Agent | Al₂O₃ | DMC | 110 | 4 | >95 | [6] |

| Solvent-Free Heterogeneous Catalysis | P₂O₅/SiO₂ | None | 110 | <1 | 92-98 | [4] |

| Solvent- and Catalyst-Free | None | None | 80-100 | 1-2 | >90 | [7] |

Analytical Characterization

Unambiguous characterization of the final product is essential for confirming its identity and purity.

| Property / Technique | Observation | Reference |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 78–80°C (recrystallized) | [1] |

| ¹H NMR (CDCl₃) | δ 9.05 (s, 1H, N=CH ), 8.0 (m, 4H, Ar-H), 7.6 (m, 6H, Ar-H) | [1] |

| IR Spectroscopy | Key stretches include ~1630 cm⁻¹ (C=N) and strong bands at ~1330 & ~1160 cm⁻¹ (asymmetric & symmetric S=O) | |

| Mass Spec. (EI) | C₁₃H₁₁NO₂S, Molecular Weight: 245.30 g/mol |

The most diagnostic feature in the ¹H NMR spectrum is the singlet corresponding to the iminic proton at approximately 9.05 ppm.[1] Its integration (1H) and sharp, singlet nature confirm the formation of the C=N bond.

Synthetic Utility: A Gateway to Oxaziridines

This compound is not merely a stable imine but a valuable intermediate. Its primary application is as a direct precursor to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, an electrophilic oxygen transfer agent.[1][2] This transformation is achieved through oxidation, typically with a peracid like m-chloroperoxybenzoic acid (mCPBA), under biphasic conditions.[1] The resulting oxaziridine is widely used for the α-hydroxylation of enolates, a key reaction in the synthesis of complex natural products and pharmaceuticals.[3][8]

Conclusion

The synthesis of this compound from benzaldehyde and benzenesulfonamide is a robust and well-understood chemical transformation. The classical Dean-Stark method remains a reliable choice for large-scale production, offering straightforward monitoring and high yields. Concurrently, modern advancements have introduced highly efficient, environmentally benign protocols that reduce solvent waste and reaction times, aligning with the principles of green chemistry.[4][6][7] A thorough understanding of the reaction mechanism, coupled with precise execution of the described protocols and rigorous analytical characterization, enables researchers to reliably produce this versatile intermediate for applications in advanced organic synthesis.

References

-

Davis, F. A., et al. (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, Coll. Vol. 8, p.527 (1993); Vol. 69, p.158 (1990). [Link]

-

Mohammadpoor-Baltork, I., et al. P2O5/SiO2 an efficient, green and heterogeneous catalytic System for the solvent-free synthesis of N-sulfonyl imines. ResearchGate, (2012). [Link]

-

Morales, S., et al. A General Aminocatalytic Method for the Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082-1089 (2014). [Link]

-

Cid, M. B., et al. A General Aminocatalytic Method for the Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082-1089 (2014). [Link]

-

Rostami, A., et al. A simple and highly efficient solvent- and catalyst-free synthesis of novel N-sulfamoyl imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 461-467 (2012). [Link]

-

Litim, Z., et al. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(7), 4434-4440 (2023). [Link]

-

Soshi, S. S., & Padelkar, S. A. A simple and green protocol for synthesis of new sulfonamide dyes on silica sulfuric acid support at ambient conditions. International Journal of Research in Advent Technology, Special Issue (2019). [Link]

-

Royal Society of Chemistry. Benzenesulfonamide - Experimental Procedure. [Link]

-

Coste, A., et al. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, Vol. 87, p.231 (2010). [Link]

-

Morales, S., et al. N-BENZYLIDENE-p-TOLUENESULFINAMIDE. Organic Syntheses, Vol. 91, p.234 (2014). [Link]

-

Loughrey, B. T., et al. 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E, 66(Pt 1), o2087 (2010). [Link]

-

PrepChem. Synthesis of benzene-sulfonamide. [Link]

-

Koparir, M., et al. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 223-240 (2020). [Link]

-

Deng, X., & Mani, N. S. A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835-838 (2006). [Link]

-

Moore, J. A., & Reed, D. E. PHENYLDIAZOMETHANE. Organic Syntheses, Coll. Vol. 5, p.910 (1973); Vol. 41, p.78 (1961). [Link]

-

Paci, M., et al. X-ray crystallographic and high-resolution NMR spectroscopy characterization of 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranosyl sulfamide. Magnetic Resonance in Chemistry, 48(12), 945-950 (2010). [Link]

-

Vasile, C. G., et al. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2894 (2019). [Link]

-

Kress, M., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3350 (2021). [Link]

-

Kobayashi, T., et al. DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification. Chemical Science, 8(1), 604-611 (2017). [Link]

-

Armstrong, A., & Belyk, K. M. Advances in the Chemistry of Oxaziridines. Tetrahedron, 63(30), 6995-7033 (2007). [Link]

-

Davis, F. A., & Chen, B. C. Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934 (1992). [Link]

-

Shcherbakov, A. M., et al. 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Structural Chemistry, 29(3), 859-867 (2018). [Link]

-

Wikipedia. Oxaziridine. [Link]

-

Organic Chemistry Portal. Davis Oxidation. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Oxaziridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylidenebenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenebenzenesulfonamide, a prominent member of the N-sulfonylimine class of compounds, serves as a critical intermediate in modern organic synthesis. Its significance is underscored by its role as the direct precursor to 2-sulfonyloxaziridines, widely known as Davis reagents, which are powerful and selective oxidizing agents.[1][2] This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, and spectral data. A thorough understanding of these properties is paramount for its effective application in research and development, particularly within the pharmaceutical and fine chemical industries.

Molecular Structure and Properties

A foundational understanding of this compound begins with its molecular architecture and fundamental physicochemical characteristics.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₁NO₂S | |

| Molecular Weight | 245.30 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 78-81 °C | [1] |

| CAS Number | 13909-34-7 |

Structural Diagram

The molecular structure of this compound features a benzenesulfonyl group attached to the nitrogen atom of a benzylidene imine.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine benzenesulfonamide, benzaldehyde (1.0-1.2 equivalents), and a suitable solvent such as toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or an acidic resin like Amberlyst 15). [1]The use of molecular sieves can also be employed to remove water. [1]2. Reaction: Heat the mixture to reflux. The water formed during the condensation reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, filter to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate and pentane to afford colorless crystals. [1]

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 9.05 | singlet | 1H | Imine proton (-N=CH-) | [1] |

| 8.0 (m) | multiplet | 4H | Aromatic protons | [1] |

| 7.6 (m) | multiplet | 6H | Aromatic protons | [1] |

The downfield chemical shift of the imine proton (9.05 ppm) is characteristic and is due to the deshielding effect of the C=N double bond and the adjacent phenyl ring. The aromatic protons appear as multiplets in the range of 7.6-8.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands are associated with the C=N and SO₂ groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1630-1690 | C=N | Stretching |

| ~1330-1370 | SO₂ | Asymmetric Stretching |

| ~1140-1180 | SO₂ | Symmetric Stretching |

The presence of strong absorption bands in these regions provides strong evidence for the N-sulfonylimine structure. [3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, aromatic sulfonamides can exhibit a characteristic loss of SO₂ (64 Da). [4] Expected Fragmentation:

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 246.

-

Major Fragment [M+H - SO₂]⁺: A significant fragment resulting from the elimination of sulfur dioxide, appearing at m/z 182. [4]

Crystal Structure

Solubility

The solubility of this compound is an important parameter for its use in synthesis and other applications.

Solubility Profile:

| Solvent | Solubility |

| Common Organic Solvents | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and esters (e.g., ethyl acetate). |

| Protic Solvents | Sparingly soluble in alcohols (e.g., ethanol, methanol). |

| Aqueous Solvents | Practically insoluble in water. |

For related compounds like benzenesulfonamide, solubility in DMSO and ethanol is noted. [7]

Applications in Organic Synthesis

The primary application of this compound is as a stable, crystalline precursor for the in-situ generation of 2-phenyl-3-(phenylsulfonyl)oxaziridine, a highly versatile oxidizing agent. [1][2]This reagent, often referred to as the Davis reagent, is employed in a wide range of oxidation reactions, including:

-

The oxidation of sulfides to sulfoxides. [2]* The α-hydroxylation of enolates. [1]* The epoxidation of alkenes. [1] The stability and ease of handling of this compound make it a preferred starting material over the direct use of the more reactive oxaziridine. [8]

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of significant utility in synthetic organic chemistry. Its well-defined physicochemical properties, including its straightforward synthesis, crystalline nature, and characteristic spectral data, make it a reliable and versatile reagent. This guide provides a comprehensive overview of these properties, offering researchers and drug development professionals the necessary technical information to confidently and effectively utilize this compound in their work. The insights into its structure, synthesis, and spectroscopic characterization serve as a valuable resource for both practical application and further investigation into the chemistry of N-sulfonylimines.

References

-

Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Org. Synth.1984 , 62, 209. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Purandara, H.; Foro, S.; Gowda, B. T. Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. Acta Crystallogr. Sect. E Struct. Rep. Online2015 , 71(Pt 6), o393–o394. [Link]

-

Perjési, P.; Kökösi, J.; Gáspár, A. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules2001 , 6(10), 830-841. [Link]

-

Coste, A.; Couty, F.; Evano, G. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Org. Synth.2010 , 87, 231. [Link]

-

Li, J.-H.; Wang, D.-X.; Zhang, X.-Q.; Zhou, T.; Wang, M.-X. The crystal structure of (E)-N-benzyl-N′-benzylidene-4-methylbenzenesulfonohydrazide, C21H20N2O2S. Zeitschrift für Kristallographie - New Crystal Structures2017 , 233(1), 1-3. [Link]

-

PubChem. Benzenesulfonamide, N-(phenylsulfonyl)-. [Link]

-

National Institutes of Health. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]

-

ResearchGate. Crystal structure of 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide, C13H13N3O3S. [Link]

-

Perreault, H.; Lépine, S. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. J. Mass Spectrom.2008 , 43(7), 940-949. [Link]

-

Asker, F. W.; Abd Al-Razaq, A. A.; Al-Irhayim, B. K. Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research2016 , 9(5), 168-177. [Link]

-

National Institute of Standards and Technology. Benzenesulfonamide. [Link]

-

Ali, H. M.; Yusnita, J.; Razali, M. R.; Ng, S. W. N′-(2,5-Dihydroxybenzylidene)benzenesulfonohydrazide. Acta Crystallographica Section E2008 , 64(3), o549. [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

MassBank. Organic compounds. [Link]

-

MassBank. Benzenesulfonic acid. [Link]

-

MassBank. Benzenesulfonic acids and derivatives. [Link]

-

Haddad, M.; Joseph, B. Advances in the Chemistry of Oxaziridines. Curr. Org. Chem.2009 , 13(6), 579-599. [Link]

-

ResearchGate. Chemical structure and pertinent physicochemical properties of radezolid {N-[[(5S) -...]. [Link]

- Google Patents. ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.

-

PubChem. N4-Acetylsulfanilamide. [Link]

-

Armstrong, A.; Lamont, S. G. Recent applications of N-sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. Tetrahedron2007 , 63(43), 10615-10640. [Link]ines_Davis_oxaziridines_in_organic_synthesis)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzylidenebenzenesulfonamide: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenebenzenesulfonamide (CAS No. 13909-34-7) is a key synthetic intermediate, most notably recognized for its role as the precursor to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent.[1][2] This reagent is a valuable, neutral, and aprotic oxidizing agent used for various transformations, including the oxidation of sulfides to sulfoxides and the α-hydroxylation of ketone and ester enolates.[1] The purity and identity of this compound are therefore critical for the successful synthesis and reactivity of its derivatives.

This technical guide provides a comprehensive overview of the synthesis of this compound, its key physicochemical properties, and a detailed analysis of its spectroscopic data. The content is structured to offer both field-proven protocols and the underlying scientific principles, ensuring researchers can confidently synthesize and validate this important compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation of benzenesulfonamide with benzaldehyde. The reaction involves the formation of a Schiff base (or imine) with the concomitant removal of water to drive the equilibrium toward the product.

Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[1]

Materials and Equipment:

-

Benzenesulfonamide

-

Benzaldehyde

-

Toluene

-

Amberlyst 15 ion-exchange resin

-

Linde 5A powdered molecular sieves

-

3-L, one-necked, round-bottomed flask

-

Mechanical stirrer

-

Dean-Stark water separator

-

Condenser with an argon/nitrogen inlet

Step-by-Step Procedure:

-

To a 3-L round-bottomed flask, add benzenesulfonamide (157 g, 1.0 mol), benzaldehyde (102 mL, 1.0 mol), Amberlyst 15 resin (15 g), and powdered 5Å molecular sieves (150 g).

-

Add 1.5 L of toluene to the flask.

-

Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a condenser under a positive pressure of argon or nitrogen.

-

Heat the mixture to a vigorous reflux with efficient stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 24-48 hours, or until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature and filter it through a Büchner funnel to remove the molecular sieves and resin.

-

Wash the collected solids with 100 mL of toluene.

-

Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

-

The crude this compound can be further purified by recrystallization from a mixture of ethyl acetate and pentane to yield a colorless crystalline product.[1]

Causality Behind Experimental Choices

-

Dean-Stark Apparatus & Molecular Sieves: The condensation reaction is reversible. The use of a Dean-Stark trap physically removes the water byproduct, shifting the reaction equilibrium to favor the formation of the imine product, in accordance with Le Châtelier's principle. The powdered molecular sieves act as an in-situ drying agent, further ensuring the removal of water.

-

Amberlyst 15 Resin: This strongly acidic, macroreticular resin serves as a heterogeneous acid catalyst. It protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of benzenesulfonamide. Its solid form simplifies the workup, as it can be easily removed by filtration.

-

Toluene: Toluene is used as the solvent because it is relatively non-polar, has a boiling point (111 °C) suitable for reflux, and forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

Physicochemical and Spectroscopic Data

The combination of physical properties and multiple spectroscopic techniques provides a self-validating system to confirm the identity and assess the purity of the synthesized this compound.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13909-34-7 | [3] |

| Molecular Formula | C₁₃H₁₁NO₂S | [3] |

| Molecular Weight | 245.30 g/mol | [3] |

| Appearance | Powder or crystals | [3] |

| Melting Point | 76–80 °C (crude) | [1] |

| 78–80 °C (recrystallized) | [1] | |

| 78–81 °C (literature) | [3] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides unambiguous evidence for the formation of the imine. The key diagnostic signal is the singlet for the iminyl proton (N=CH), which appears far downfield.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 9.05 ppm | Singlet (s) | 1H | Iminyl proton (-N=CH-) | [1] |

| 8.0 ppm | Multiplet (m) | 4H | Aromatic protons | [1] |

| 7.6 ppm | Multiplet (m) | 6H | Aromatic protons | [1] |

| Solvent: CDCl₃ |

Interpretation:

-

The sharp singlet at 9.05 ppm is characteristic of the proton attached to the imine carbon. Its downfield shift is due to the deshielding effect of the C=N double bond and the electron-withdrawing sulfonyl group.

-

The multiplets between 7.6 and 8.0 ppm correspond to the ten protons of the two distinct phenyl rings. The protons ortho to the sulfonyl group are typically the most deshielded and appear further downfield.

Predicted Spectroscopic Data

The ¹³C NMR spectrum should show signals for all 13 carbon atoms, which can be categorized into three regions.

| Predicted Chemical Shift (δ) | Carbon Type | Rationale |

| ~170 ppm | Imine Carbon (C=N) | The sp²-hybridized imine carbon is significantly deshielded and is expected in this downfield region. |

| 125-140 ppm | Aromatic Carbons | Signals for the 12 aromatic carbons will appear in this range. The quaternary carbons (ipso-carbons) attached to the sulfur and nitrogen will have distinct shifts from the protonated carbons. |

The IR spectrum is crucial for identifying key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1620-1640 | Stretching (ν) | Imine (C=N) |

| ~1330-1370 | Asymmetric Stretching (ν_as_) | Sulfonyl (O=S=O) |

| ~1140-1180 | Symmetric Stretching (ν_s_) | Sulfonyl (O=S=O) |

| ~3030-3100 | Stretching (ν) | Aromatic C-H |

| ~1450-1600 | Stretching (ν) | Aromatic C=C |

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Expected m/z | Ion |

| EI-MS | 245 | [M]⁺• (Molecular Ion) |

| ESI-MS | 246 | [M+H]⁺ (Protonated Molecule) |

| 268 | [M+Na]⁺ (Sodium Adduct) |

The Self-Validating Analytical System

No single analytical technique is sufficient to confirm the structure and purity of a synthesized compound. Instead, a combination of methods creates a self-validating system where the results from each analysis must be consistent with the proposed structure.

Conclusion

This compound is a foundational intermediate whose proper synthesis and characterization are paramount for its subsequent use in organic synthesis. The established protocol involving acid-catalyzed condensation provides a reliable route to this compound. Its identity and purity are definitively confirmed by a melting point of 78–81 °C and a characteristic ¹H NMR spectrum featuring a downfield iminyl proton at 9.05 ppm.[1][3] Further validation should include IR spectroscopy to identify the key C=N and S=O functional groups and mass spectrometry to confirm the molecular weight of 245.30 g/mol .[3] By employing this multi-faceted analytical approach, researchers can ensure the quality of their material for applications in drug development and complex molecule synthesis.

References

-

Vishwakarma, L. C., Stringer, O. D., and Davis, F. A. (1988). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 66, 203. Available at: [Link]

- Davis, F. A., Jenkins, J. R., & Yocklovich, S. G. (1978). 2-Sulfonyloxaziridines: a new class of neutral oxidizing reagents. Tetrahedron Letters, 19(52), 5171-5174.

- Davis, F. A., Vishwakarma, L. C., Billmers, J. M., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application for 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243.

Sources

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of N-benzylidenebenzenesulfonamide

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

N-benzylidenebenzenesulfonamide is a Schiff base of significant interest in synthetic and medicinal chemistry. Accurate structural confirmation is paramount for its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral features. It details a self-validating experimental protocol, offers a thorough interpretation of chemical shifts and coupling patterns, and presents advanced considerations for unambiguous spectral assignment. This document serves as a technical resource for researchers requiring definitive structural elucidation of this class of compounds.

Introduction

The Significance of this compound

This compound belongs to the class of organic compounds known as Schiff bases, characterized by a carbon-nitrogen double bond (imine). This functional group is a cornerstone in the synthesis of various heterocyclic compounds and serves as a versatile intermediate in organic chemistry. Derivatives of sulfonamides are widely recognized for their diverse pharmacological activities. Therefore, the precise and unequivocal structural characterization of molecules like this compound is a critical step in both fundamental research and drug development pipelines.

The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of hydrogen atoms (protons), it allows for the determination of connectivity, stereochemistry, and electronic structure. For this compound, ¹H NMR is uniquely suited to confirm the presence of the key imine proton and to differentiate between the two distinct aromatic systems within the molecule.

Molecular Structure and Proton Environments

A thorough understanding of the ¹H NMR spectrum begins with a detailed analysis of the molecule's structure to identify all unique proton environments. This compound comprises three key regions:

-

The Benzenesulfonamide Aromatic Ring (Ring A): These five protons are directly attached to a phenyl ring substituted with a strongly electron-withdrawing sulfonamide group (-SO₂-).

-

The Benzylidene Aromatic Ring (Ring B): These five protons are on the phenyl ring attached to the imine carbon.

-

The Imine Proton (H_imine): This is the single proton attached to the carbon of the C=N double bond.

The electron-withdrawing nature of the sulfonyl and imine groups significantly influences the electronic environment of the aromatic protons, a concept known as the substituent effect, leading to predictable patterns in their chemical shifts.[1][2]

Sources

N-Benzylidenebenzenesulfonamide: A Comprehensive Technical Guide

CAS Number: 13909-34-7

This guide provides an in-depth technical overview of N-Benzylidenebenzenesulfonamide, a versatile chemical intermediate with significant applications in organic synthesis and as a precursor in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of chemical research and drug development.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by a benzenesulfonamide group attached to the nitrogen atom of a benzylidene imine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13909-34-7 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂S | [2] |

| Molecular Weight | 245.30 g/mol | [2] |

| Appearance | White to tan powder or crystals | [2] |

| Melting Point | 78-81 °C (lit.) | [2] |

| Linear Formula | C₆H₅SO₂N=CHC₆H₅ | [2] |

| InChI Key | MPNRJEPBAYEQBY-SDNWHVSQSA-N | [2] |

| SMILES | O=S(=O)(/N=C/c1ccccc1)c2ccccc2 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for the aromatic and imine protons.

-

(CDCl₃) δ: 9.05 (s, 1H, -N=CH-), 8.0 (m, 4H, aromatic), 7.6 (m, 6H, aromatic)[3].

The singlet at 9.05 ppm is indicative of the imine proton, a key feature of the molecule's structure. The multiplets in the aromatic region correspond to the protons of the two phenyl rings.

¹³C NMR Spectroscopy

-

Imine Carbon (-N=CH-): Expected to be in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl and imine functional groups. For related sulfonamides, the following characteristic peaks are observed:

-

SO₂ stretching (asymmetric): ~1330 cm⁻¹

-

SO₂ stretching (symmetric): ~1160 cm⁻¹

-

C=N stretching (imine): ~1620-1640 cm⁻¹

These bands are critical for confirming the presence of the key functional groups within the molecule.

Mass Spectrometry

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (245.30 g/mol ). Fragmentation patterns of arylsulfonamides often involve the loss of SO₂ (64 Da)[6].

Synthesis and Purification

This compound is typically synthesized via the condensation reaction of benzenesulfonamide and benzaldehyde. A well-established protocol is available from Organic Syntheses, which provides a reliable and scalable method.

Synthesis Workflow

The synthesis involves the acid-catalyzed reaction of benzenesulfonamide with benzaldehyde, with the removal of water to drive the reaction to completion.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses[3].

Materials:

-

Benzenesulfonamide

-

Benzaldehyde (freshly distilled)

-

Toluene (dry)

-

Amberlyst 15 ion-exchange resin

-

Linde 5A powdered molecular sieves

-

Ethyl acetate

-

Pentane

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser, add benzenesulfonamide (1.0 eq), freshly distilled benzaldehyde (1.01 eq), Amberlyst 15 (catalytic amount), and powdered 5A molecular sieves in dry toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 16 hours).

-

Cool the reaction mixture to room temperature and filter to remove the insoluble materials.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a yellow, oily residue that typically solidifies upon standing.

-

For purification, recrystallize the crude solid from a mixture of ethyl acetate and pentane to afford colorless crystals of this compound[3].

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its N-sulfonyl imine functionality.

Key Reactions

The electrophilic nature of the imine carbon makes it susceptible to nucleophilic attack. A prominent application is its use as a precursor to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent[3].

Caption: Oxidation to form the Davis Reagent.

The Davis reagent is a neutral, aprotic, and stable oxidizing agent used for various transformations, including the oxidation of sulfides to sulfoxides and selenides to selenoxides.

Applications in Drug Development and Medicinal Chemistry

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects[7][8][9].

While direct applications of this compound in marketed drugs are not prominent, its role as a key intermediate is significant. The N-sulfonyl imine moiety allows for the introduction of nitrogen-containing functionalities, which is a common strategy in the synthesis of biologically active molecules[1][10]. For instance, derivatives of this compound have been investigated for their potential as anticancer agents[7]. The synthesis of various bioactive sulfonamides often involves the reaction of a sulfonamide core with different aldehydes, highlighting the importance of the class of compounds to which this compound belongs[9].

Safety and Handling

This compound requires careful handling in a laboratory setting.

Table 2: Hazard Information for this compound

| Hazard | Description | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, gloves. | [1] |

It is recommended to handle this compound in a well-ventilated fume hood. For detailed toxicological information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chemical with well-established synthetic routes and a significant role as a precursor in organic synthesis, most notably for the preparation of the Davis reagent. Its structural motifs, the N-sulfonyl imine and the benzenesulfonamide core, are of high interest in medicinal chemistry, suggesting its potential as a key intermediate in the discovery and development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

(±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (n.d.). Sciforum. Retrieved from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Benzenesulfonamide, N-(phenylsulfonyl)- | C12H11NO4S2 | CID 75671. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound 97 13909-34-7 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 6. Benzenesulfonamide, N-(phenylsulfonyl)- | C12H11NO4S2 | CID 75671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. apexbt.com [apexbt.com]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

The Resurgence of a Classic Scaffold: A Technical Guide to the Antimicrobial and Antifungal Activity of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility as a source of novel antimicrobial and antifungal agents. In an era defined by the escalating threat of multidrug resistance, the exploration of established pharmacophores for new therapeutic potential is a critical strategy. This technical guide provides an in-depth analysis of benzenesulfonamide derivatives, moving beyond a simple literature review to offer a Senior Application Scientist's perspective on the core principles governing their activity, the causal relationships in their structure-activity profiles, and the rigorous methodologies required for their evaluation. We will dissect the key mechanisms of action, provide field-proven experimental protocols, and present a logical framework for interpreting efficacy data, thereby empowering researchers to accelerate the development of next-generation antimicrobial agents.

Introduction: Beyond the Sulfa Drug Legacy

The story of benzenesulfonamides in antimicrobial therapy began with the discovery of prontosil and the subsequent development of sulfanilamide, the first clinically effective broad-spectrum antibacterial agents.[1] These "sulfa drugs" revolutionized medicine by providing a defense against previously fatal bacterial infections. While their initial prominence was later eclipsed by the advent of penicillin and other antibiotics, the inherent bioactivity of the benzenesulfonamide core has ensured its continued relevance.

Modern synthetic methodologies have enabled the creation of vast libraries of benzenesulfonamide derivatives, revealing a spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi.[2][3] These newer compounds often exhibit mechanisms of action that are distinct from the classic folate biosynthesis pathway inhibition, highlighting the scaffold's capacity for diverse molecular interactions.[4][5] This guide serves as a technical resource for professionals engaged in the discovery and development of these promising therapeutic candidates.

Core Mechanisms of Antimicrobial and Antifungal Action

The efficacy of benzenesulfonamide derivatives stems from their ability to interfere with essential microbial metabolic pathways. While historically associated with a single mechanism, contemporary research has unveiled a more complex picture involving multiple targets.

Canonical Pathway: Dihydropteroate Synthase (DHPS) Inhibition

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[1][6] This enzyme is crucial in the bacterial folic acid synthesis pathway.

-

Causality: Bacteria must synthesize their own folic acid (vitamin B9), an essential precursor for nucleotide synthesis and, consequently, DNA replication.[1] They cannot utilize pre-formed folic acid from their environment.

-

Molecular Mimicry: Benzenesulfonamides are structural analogs of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] This structural similarity allows them to bind to the active site of the enzyme, acting as competitive antagonists and halting the production of dihydropteroic acid, a key folate intermediate.[1][7] The resulting folate deficiency leads to a bacteriostatic effect, inhibiting microbial growth and replication.[8]

Caption: Competitive inhibition of DHPS by benzenesulfonamide derivatives.

Emerging Target: Carbonic Anhydrase (CA) Inhibition

More recently, carbonic anhydrases (CAs) have been identified as a significant target for the antimicrobial and antifungal activity of benzenesulfonamides.[4][5] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

-

Causality: In pathogenic microbes, CAs are involved in crucial physiological processes, including pH regulation, ion transport, and biosynthetic pathways.[5] Inhibition of these enzymes disrupts the microbe's internal environment and metabolic balance, impairing its growth and virulence.[4][9] For instance, disrupting pH homeostasis can interfere with the function of numerous essential enzymes.

-

Mechanism: The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. The specificity and potency of inhibition can be modulated by substitutions on the benzene ring, which interact with amino acid residues lining the active site cavity.[5][9] This mechanism is particularly relevant for antifungal activity and for antibacterial action against pathogens where DHPS is not the primary target.[4]

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

The Role of Lipophilicity

A recurring theme in SAR studies is the correlation between lipophilicity and antimicrobial activity.

-

Experience-Driven Insight: Increased lipophilicity, often achieved by adding alkyl or halogen substituents to the benzene ring, can enhance the compound's ability to permeate the lipid-rich cell membranes of bacteria and fungi.[4] This improved cellular uptake leads to higher intracellular concentrations at the target site.

-

Case in Point: Studies have shown that moving from a 4-methyl to a 4-butyl substituent on the benzenesulfonamide ring leads to a progressive increase in antimicrobial activity, which directly correlates with the increase in lipophilicity.

Impact of Electronic Effects

The electronic properties of substituents also play a critical role.

-

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (-NO₂) or chloro (-Cl) groups, on the aromatic ring can enhance antibacterial activity.[10] These groups can increase the acidity of the sulfonamide N-H bond, potentially leading to stronger interactions with the target enzyme.

-

Electron-Donating Groups (EDGs): Conversely, certain electron-donating groups, like a phenoxy group, have been shown to confer good activity against specific strains, such as Pseudomonas aeruginosa.[10] This suggests that the optimal electronic profile may be pathogen-dependent.

Hybridization Strategies

A powerful approach to enhancing potency and broadening the spectrum of activity is the creation of hybrid molecules. By covalently linking the benzenesulfonamide core to other known bioactive heterocyclic scaffolds (e.g., thiazole, triazole, pyrimidine), it is possible to create multi-target agents.[2][11]

-

Synergistic Effects: These hybrid compounds can engage with multiple biological targets or combine the pharmacophoric features of two different classes of antimicrobial agents, potentially leading to synergistic effects and a lower likelihood of resistance development.[6] For example, conjugating benzenesulfonamide with a 5-cyanopyrimidine nucleus has yielded derivatives with potent, broad-spectrum efficacy against both bacteria and fungi.[2]

Quantitative SAR Data Summary

The following table summarizes representative data from the literature, illustrating the impact of structural modifications on antimicrobial and antifungal activity.

| Compound Scaffold | Target Organism | Key Substituent(s) | Activity (MIC in µM or µg/mL) | Reference |

| Thiazole-Triazole-Benzenesulfonamide Hybrid | Various Bacteria | 4-Cl and 4-F on phenyl ring of thiazole | 5-11 µM | [11] |

| Thiazole-Triazole-Benzenesulfonamide Hybrid | Candida albicans | 2,4-di-Cl on phenyl ring of thiazole | 6 µM | [11] |

| Thiopyrimidine-Benzenesulfonamide Hybrid | K. pneumoniae | Halophenyl substitutions | ZOI: 15-30 mm; MIC ≤ 4 µg/mL | [2] |

| Thiopyrimidine-Benzenesulfonamide Hybrid | P. aeruginosa | Halophenyl substitutions | ZOI: 15-30 mm; MIC ≤ 4 µg/mL | [2] |

| Imidazole-Benzenesulfonamide Derivative | M. abscessus | 4-CF₃ on benzene ring | Strong activity | [4] |

| N-(2-nitrophenyl)benzenesulfonamide | E. coli | 2-nitro group | 50 µg/mL | [7] |

| N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 4-isopropyl on benzenesulfonamide | 3.9 µg/mL | [6] |

| Matrine-Benzenesulfonamide Hybrid | Candida albicans | 4-(CH₃)₃ on phenylsulfonyl | 0.062 mg/mL | [12] |

MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition

Experimental Protocols for Efficacy Evaluation

Rigorous and standardized testing is the bedrock of trustworthy drug development. The protocols described below are self-validating systems when performed with appropriate controls, ensuring reproducibility and reliability. These methods are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][16]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the benzenesulfonamide derivative in a liquid growth medium within a 96-well microtiter plate. The MIC is determined after a specified incubation period by observing the lowest concentration that prevents visible turbidity.[16]

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the benzenesulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Preparation of Microtiter Plates:

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well A2 to A3, mixing thoroughly, then 50 µL from A3 to A4, and so on, up to well A11. Discard 50 µL from well A11. Well A12 will serve as the negative (sterility) control, containing only the compound at its lowest concentration without inoculum.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Inoculation: Add 50 µL of the standardized inoculum to wells A1 through A11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[8]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control (well A1). A spectrophotometric reading can also be used for an objective endpoint.[13]

Trustworthiness through Controls:

-

Positive Control: A well with inoculum but no drug (Growth Control).

-

Negative Control: A well with drug and media but no inoculum (Sterility Control).

-

Reference Standard: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) tested in parallel to validate the assay's performance.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[16]

Principle: A standardized microbial inoculum is swabbed onto the surface of an agar plate. A sterile paper disk impregnated with a known concentration of the benzenesulfonamide derivative is placed on the surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk.[16]

Step-by-Step Methodology:

-

Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. Ensure the surface is dry before use.

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, as described for the MIC test.

-

Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.

-

Disk Application:

-

Impregnate sterile paper disks (6 mm diameter) with a known amount of the benzenesulfonamide derivative solution.

-

Aseptically place the impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.[2]

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a clinically validated and synthetically tractable scaffold for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action, including the well-established inhibition of DHPS and the increasingly recognized inhibition of carbonic anhydrases, offer multiple avenues to combat microbial growth and virulence. A deep understanding of structure-activity relationships, driven by systematic modification of the core structure and the creation of hybrid molecules, is paramount for designing next-generation candidates with enhanced potency and a reduced propensity for resistance.

The future of benzenesulfonamide research will likely focus on multi-target agents and compounds that can overcome existing resistance mechanisms. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the translation of promising laboratory findings into clinically effective therapeutics.

References

- Al-Masoudi, N. A. G., Al-Salihi, N. J., & Abbas, A. S. (2014). Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 21-28.

- Kumar, A., Sharma, S., Sharma, S., et al. (2024). Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents. Archiv der Pharmazie, 357(3), e2300650.

- Abdel-Wahab, B. F., Abdel-Gawad, H., Ahmed, E. M., & El-Sayed, W. M. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(14), 5433.

- Gedgaudas, A., Petraitis, V., Kazlauskas, E., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3169.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Khan, I., Ibrar, A., Abbas, N., et al. (2019).

- BenchChem. (2025).

- bioMérieux. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. bioMérieux Clinical Diagnostics.

- Coppens, I., Bruno, V., & Van Dijck, P. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Frontiers in Microbiology, 10, 1932.

- Das, B., Dash, S., & Tripathy, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1264, 133217.

- Ishida, K., de Mello, J. C. P., Cortez, D. A. G., et al. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38, 304-309.

- Tanc, M., Ilhan, S., Senturk, M., et al. (2015). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 990-996.

- World Organisation for Animal Health (WOAH). (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH.

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3591.

- Angeli, A., Nocentini, A., Cadoni, R., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200384.

- Ghorab, M. M., & Alqahtani, A. S. (2021). Benzenesulfonamide derivatives of antibacterial activity. IntechOpen.

- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27385.

- Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

- ResearchGate. (n.d.). Structure–activity relationship of the new compounds in terms of antimicrobial activity.

- Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

- Ratre, P., Mahapatra, A. D., Pandit, S., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(49), 30810-30819.

- Li, R. C., Elie, C. M., Clayton, C. N., & Pfaller, M. A. (1999). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 37(12), 3874-3878.

- U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.

- Patel, R. J., Patel, P. S., & Patel, K. C. (2019). Synthesis, Characterization and Antimicrobial Activity of Benzenesulphonamide Base Derivates.

- bioMérieux. (2024). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux.

- Wang, L., Zhang, Y., Li, Y., et al. (2025). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances, 15, D5RA01689D.

- Wang, L., Zhang, Y., Li, Y., et al. (2025). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances.

- Sharma, P., & Sharma, R. (2013). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. Journal of Applied Pharmaceutical Science, 3(4), 144-151.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomerieux.com [biomerieux.com]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdb.apec.org [pdb.apec.org]

An In-Depth Technical Guide to the Anticancer Properties of Novel Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This guide delves into the burgeoning field of novel benzenesulfonamide derivatives engineered for oncology applications. We will explore the synthesis, multifaceted mechanisms of action, and structure-activity relationships (SAR) of these compounds, with a particular focus on their role as inhibitors of key enzymes implicated in tumorigenesis, such as carbonic anhydrases and kinases. This document serves as a comprehensive resource, providing detailed experimental protocols, data-driven insights, and visual representations of complex biological pathways to empower researchers in the rational design and development of the next generation of benzenesulfonamide-based anticancer drugs.

Introduction: The Versatility of the Benzenesulfonamide Moiety in Oncology

Benzenesulfonamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in drug discovery.[1] The intrinsic chemical properties of the sulfonamide group (-SO₂NH₂) allow it to act as a potent zinc-binding group, a feature exploited in the design of numerous enzyme inhibitors.[2] In the context of cancer, this has led to the development of derivatives that target enzymes crucial for tumor growth, survival, and metastasis.[1][2]

One of the most well-established anticancer mechanisms of benzenesulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX) and XII (hCA XII).[2][3][4] These enzymes are overexpressed in a variety of solid tumors in response to the hypoxic tumor microenvironment and play a critical role in regulating intra- and extracellular pH, thereby facilitating cancer cell proliferation, invasion, and resistance to therapy.[3][5][6][7] Selective inhibition of these tumor-associated CAs is a promising therapeutic strategy.[3][8][9]

Beyond CA inhibition, novel benzenesulfonamide derivatives have been designed to target other key players in oncogenic signaling pathways, including receptor tyrosine kinases (RTKs) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[10][11] This multi-targeted approach offers the potential for enhanced therapeutic efficacy and the ability to overcome drug resistance.

This guide will provide a detailed exploration of these mechanisms, supported by experimental data and protocols, to provide a comprehensive understanding of the anticancer potential of this important class of molecules.

Medicinal Chemistry: Rational Design and Synthesis Strategies

The design of novel benzenesulfonamide derivatives with potent and selective anticancer activity is an iterative process guided by structure-activity relationship (SAR) studies.[12][13] The general structure of a benzenesulfonamide-based inhibitor can be deconstructed into three key components: the zinc-binding group (the sulfonamide moiety), a central scaffold, and a "tail" or peripheral moiety that can be modified to enhance potency and selectivity.[3]

2.1. Synthesis of Novel Benzenesulfonamide Derivatives

A common synthetic route for preparing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[14] For instance, pyrazoline benzenesulfonamide derivatives can be synthesized through a Claisen-Schmidt condensation to form chalcone intermediates, which are then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride.[12] This modular approach allows for the efficient generation of diverse libraries of compounds for biological screening.[12]

2.2. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer activity and selectivity of benzenesulfonamide derivatives. Key findings from various studies include:

-

The "Tail" Approach: Appending various chemical moieties (tails) to the aromatic ring of the benzenesulfonamide can significantly influence isoform selectivity.[3][15] These tails can interact with amino acid residues in the active site cavity of the target enzyme, outside of the immediate vicinity of the zinc ion, leading to enhanced binding affinity and selectivity for specific isoforms like hCA IX over the ubiquitous hCA II.[8][15]

-

Linker Rigidity: The nature of the linker connecting the benzenesulfonamide core to other chemical moieties can impact activity. Incorporating the flexible ureido linker of the clinical candidate SLC-0111 into a more rigid imidazolidin-2-one cycle has been shown to produce potent CA inhibitors with a different selectivity profile.[9][16]

-

Heterocyclic Scaffolds: The incorporation of various heterocyclic rings, such as pyrazoline, imidazole, and triazole, has yielded compounds with potent antiproliferative activity across multiple cancer cell lines.[4][12][17] These heterocyclic moieties can engage in additional interactions within the target's active site.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Novel benzenesulfonamide derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes that drive tumor progression.

3.1. Carbonic Anhydrase Inhibition: Disrupting pH Homeostasis in Hypoxic Tumors

As previously mentioned, the inhibition of tumor-associated carbonic anhydrases, particularly hCA IX, is a major mechanism of action.[3][7] In the hypoxic core of solid tumors, cancer cells switch to anaerobic glycolysis, leading to an accumulation of lactic acid and a decrease in intracellular pH (pHi).[3][5][8] To counteract this, they upregulate hCA IX, which catalyzes the hydration of carbon dioxide to bicarbonate and protons.[6] The protons are extruded, leading to an acidic extracellular pH (pHe), while the bicarbonate helps to maintain a neutral to alkaline pHi, which is favorable for cell proliferation and survival.[6]

By inhibiting hCA IX, benzenesulfonamide derivatives disrupt this crucial pH-regulating mechanism, leading to intracellular acidification and subsequent apoptosis.[5][8]

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

Caption: Mechanism of CA IX inhibition by benzenesulfonamide derivatives.

3.2. Kinase Inhibition: Targeting Aberrant Signaling Cascades

Several novel benzenesulfonamide derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer.

-

PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Abnormalities in this pathway are common in many cancers. Benzenesulfonamide derivatives have been synthesized that act as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this pathway and potentially enhanced antitumor efficacy.[11]

-

Tropomyosin Receptor Kinase A (TrkA) Inhibition: The TrkA family of receptor tyrosine kinases has emerged as a potential therapeutic target in glioblastoma.[10] Certain benzenesulfonamide analogs have been shown to inhibit TrkA, leading to cell death in glioblastoma cells.[10]

-

Other Kinases: Research has also explored benzenesulfonamide derivatives as inhibitors of other kinases, such as Bruton's tyrosine kinase and vascular endothelial growth factor receptors (VEGFRs), highlighting the broad applicability of this chemical scaffold in targeting diverse oncogenic kinases.[12]

Signaling Pathway: PI3K/mTOR Inhibition

Caption: Dual inhibition of the PI3K/mTOR pathway.

Experimental Protocols for Evaluation

The preclinical evaluation of novel benzenesulfonamide derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

4.1. In Vitro Anticancer Screening

Objective: To determine the cytotoxic activity of the synthesized compounds against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3][18]

-

Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-